2-Deuterioethenylbenzene 2-Deuterioethenylbenzene Styrene is primarily a synthetic chemical. It is also known as vinylbenzene, ethenylbenzene, cinnamene, or phenylethylene. It's a colorless liquid that evaporates easily and has a sweet smell. It often contains other chemicals that give it a sharp, unpleasant smell. It dissolves in some liquids but doesn't dissolve easily in water. Billions of pounds are produced each year to make products such as rubber, plastic, insulation, fiberglass, pipes, automobile parts, food containers, and carpet backing. Most of these products contain styrene linked together in a long chain (polystyrene) as well as unlinked styrene. Low levels of styrene also occur naturally in a variety of foods such as fruits, vegetables, nuts, beverages, and meats.
Insoluble in water and less dense than water. Contact may cause irritate skin, eyes, and mucous membranes. May be toxic by ingestion.
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber.
Styrene is a vinylarene that is benzene carrying a vinyl group. It has been isolated from the benzoin resin produced by Styrax species. It has a role as a mutagen, a plant metabolite and a mouse metabolite. It is a vinylarene, a volatile organic compound and a member of styrenes.
Styrene is primarily used in the production of polystyrene plastics and resins. Acute (short-term) exposure to styrene in humans results in mucous membrane and eye irritation, and gastrointestinal effects. Chronic (long-term) exposure to styrene in humans results in effects on the central nervous system (CNS), such as headache, fatigue, weakness, and depression, CSN dysfunction, hearing loss, and peripheral neuropathy. Human studies are inconclusive on the reproductive and developmental effects of styrene; several studies did not report an increase in developmental effects in women who worked in the plastics industry, while an increased frequency of spontaneous abortions and decreased frequency of births were reported in another study. Several epidemiologic studies suggest there may be an association between styrene exposure and an increased risk of leukemia and lymphoma. However, the evidence is inconclusive due to confounding factors. EPA has not given a formal carcinogen classification to styrene.
Styrene is a natural product found in Oecophylla smaragdina, Punica granatum, and other organisms with data available.
Styrene can cause cancer according to The National Toxicology Program.
Styrene is found in alcoholic beverages. Styrene is present in cranberry, bilberry, currants, grapes, vinegar, parsley, milk and dairy products, whisky, cocoa, coffee, tea, roasted filberts and peanuts. Styrene is a flavouring ingredient. Polymers are used in ion-exchange resins in food processing. Indirect food additive arising from adhesives, oatings and packaging materials. Styrene, also known as vinyl benzene, is a colorless oily liquid that evaporates easily and has a sweet smell, although high concentrations confer a less pleasant odor. Styrene is the precursor to polystyrene and several copolymers. Low levels of styrene occur naturally in plants as well as a variety of foods such as fruits, vegetables, nuts, beverages, and meats. (Wikipedia) Styrene has been shown to exhibit signalling and catabolic functions (A7738, A7739). Styrene belongs to the family of Styrenes. These are organic compounds containing an ethenylbenzene moiety.
A colorless, toxic liquid with a strong aromatic odor. It is used to make rubbers, polymers and copolymers, and polystyrene plastics.
See also: Polistirex (monomer of); Calcium Polystyrene Sulfonate (monomer of); Polystyrene sulfonic acid (monomer of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 6911-81-5
VCID: VC8471689
InChI: InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
SMILES: C=CC1=CC=CC=C1
Molecular Formula: C8H8
C8H8
C6H5CHCH2
Molecular Weight: 104.15 g/mol

2-Deuterioethenylbenzene

CAS No.: 6911-81-5

Cat. No.: VC8471689

Molecular Formula: C8H8
C8H8
C6H5CHCH2

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

2-Deuterioethenylbenzene - 6911-81-5

CAS No. 6911-81-5
Molecular Formula C8H8
C8H8
C6H5CHCH2
Molecular Weight 104.15 g/mol
IUPAC Name styrene
Standard InChI InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
Standard InChI Key PPBRXRYQALVLMV-UHFFFAOYSA-N
Isomeric SMILES [2H]C=CC1=CC=CC=C1
Impurities Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
SMILES C=CC1=CC=CC=C1
Canonical SMILES C=CC1=CC=CC=C1
Boiling Point 293 to 295 °F at 760 mmHg (NTP, 1992)
145.3 °C
145.00 to 146.00 °C. @ 760.00 mm Hg
145 °C
293 °F
Colorform Colorless to yellowish, oily liquid
Viscous liquid
Flash Point 88 °F (NTP, 1992)
The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C
32.0 °C (89.6 °F) - closed cup
88 °F (31 °C) - closed cup
34.4 °C (Tag closed cup); 36.7 °C (Tag open cup).
31 °C c.c.
345-360 °C
88 °F
Melting Point 464 °F (NTP, 1992)
-24 to -23 °F (NTP, 1992)
-30.65 °C
Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV
-33 °C
-30.6 °C
240 °C
-23 °F

2-Deuterioethenylbenzene is a deuterated derivative of ethenylbenzene, where one of the hydrogen atoms in the ethenyl group is replaced by a deuterium atom. This compound belongs to the class of aromatic hydrocarbons and is specifically categorized as a vinyl compound due to the presence of the vinyl group. The incorporation of deuterium into the molecular structure makes it a valuable tool for studying chemical reactions and molecular interactions, particularly in understanding reaction mechanisms and kinetic isotope effects.

Synthesis Methods

The synthesis of 2-deuterioethenylbenzene can be achieved through several methods, including the reaction of deuterated ethylene with benzene derivatives under controlled conditions. These conditions typically require careful monitoring of temperature and pressure to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Applications in Research

2-Deuterioethenylbenzene is used in various scientific research applications, particularly in organic chemistry and materials science. Its unique isotopic properties make it useful for studying reaction pathways and mechanisms. The kinetic isotope effect observed in reactions involving this compound provides valuable insights into transition states and bond-breaking processes.

Chemical Reactions and Mechanisms

2-Deuterioethenylbenzene participates in chemical reactions typical of vinyl compounds and aromatic hydrocarbons. The presence of deuterium influences the reactivity and reaction rates due to differences in bond strength and vibrational frequencies. Kinetic studies often show that reactions involving deuterated compounds proceed at different rates compared to their non-deuterated analogs.

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